7-(3,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(3,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a tetrazole ring fused with a pyrimidine ring, and it is substituted with a 3,5-difluorophenyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C11H7F2N5O2 |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
7-(3,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7F2N5O2/c12-6-1-5(2-7(13)3-6)9-4-8(10(19)20)14-11-15-16-17-18(9)11/h1-4,9H,(H,19,20)(H,14,15,17) |
InChI Key |
WPOKLTINZZOJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NN=NN2C1C3=CC(=CC(=C3)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amidine or a guanidine derivative.
Coupling of the Rings: The tetrazole and pyrimidine rings are then fused together through a condensation reaction, often facilitated by a dehydrating agent.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a substitution reaction using a suitable fluorinated aromatic compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions, leading to the formation of corresponding carboxylate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Hydrolysis reactions typically involve the use of water or aqueous acids/bases.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives of the 3,5-difluorophenyl group.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
7-(3,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(3,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Uniqueness
7-(3,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the 3,5-difluorophenyl group, which imparts specific electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
